Pilaralisib

Description

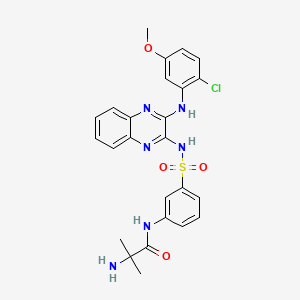

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINPEPAQOBZPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025731 | |

| Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934526-89-3 | |

| Record name | Pilaralisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934526-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilaralisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilaralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934526-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILARALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pilaralisib: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pilaralisib (SAR245408/XL147) is a potent, orally bioavailable, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated antitumor activity in preclinical models and clinical trials. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its molecular target, downstream signaling effects, and its impact on cellular processes. This document includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts in the field of oncology.

Introduction to this compound and the PI3K Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.

This compound is a small molecule inhibitor that targets all four isoforms of Class I PI3K (α, β, γ, and δ), thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production leads to the attenuation of downstream signaling through key effectors such as AKT and mammalian target of rapamycin (mTOR), ultimately resulting in reduced cancer cell proliferation and survival.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the catalytic activity of Class I PI3K isoforms. This inhibition is ATP-competitive and leads to a cascade of downstream effects.

Direct Inhibition of PI3K Isoforms

This compound has been shown to potently inhibit the alpha, delta, and gamma isoforms of PI3K, with a lesser potency towards the beta isoform. This broad inhibition of Class I PI3Ks is crucial for its activity across different cancer types where different isoforms may be the primary drivers of the oncogenic signaling.

Downstream Signaling Cascade

The inhibition of PI3K by this compound prevents the phosphorylation of PIP2 to PIP3. PIP3 acts as a second messenger that recruits and activates downstream proteins containing pleckstrin homology (PH) domains, most notably AKT. The reduction in PIP3 levels leads to decreased phosphorylation and activation of AKT. Consequently, the phosphorylation of downstream AKT substrates, including mTOR, is also reduced. This cascade of inhibition disrupts the entire PI3K/AKT/mTOR signaling axis.

Preclinical Profile of Pilaralisib (SAR245408): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilaralisib (SAR245408, formerly XL147) is a potent, orally bioavailable, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has undergone extensive preclinical evaluation.[1][2] Activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a multitude of human cancers, driving tumor cell growth, proliferation, survival, and resistance to therapy.[1][3] this compound has demonstrated robust anti-tumor activity in a variety of preclinical cancer models, both as a single agent and in combination with other anticancer therapies.[1] This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its preclinical assessment.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of the class I PI3K isoforms (α, β, δ, and γ).[4] By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently mTOR.[3] This inhibition of the PI3K/AKT/mTOR pathway ultimately results in the suppression of tumor cell growth and induction of apoptosis.[1][2]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates numerous cellular processes. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 39[4][5] |

| PI3Kβ | 383[4][5] |

| PI3Kδ | 36[4][5] |

| PI3Kγ | 23[4][5] |

Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| PPTP Cell Lines (Median) | Various Pediatric Cancers | Cytotoxicity Assay | 10.9 (range 2.7 - 24.5)[4] |

| PC-3 | Prostate Cancer | EGF-induced PIP3 production | 0.220[5] |

| MCF7 | Breast Cancer | EGF-induced PIP3 production | 0.347[5] |

| PC-3 | Prostate Cancer | pAKT (S473) inhibition | 0.477[5] |

| PC-3 | Prostate Cancer | pS6 inhibition | 0.776[5] |

Table 3: Preclinical Pharmacokinetics of this compound in Mice

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 100 | ~1500 | ~4 | ~15000 |

| 300 | >4000 | ~4 | >40000 |

Note: The pharmacokinetic data is estimated from graphical representations in the cited literature and should be considered approximate.

Table 4: Preclinical Pharmacodynamics of this compound in Tumor Xenografts

| Dose (mg/kg, p.o.) | Time Point (h) | pAKT Inhibition (%) |

| 100 | 4 | 65 - 81[5] |

| 300 | 4 | 65 - 81[5] |

| 300 | 24 | 51 - 78[5] |

| 300 | 48 | 25 - 51[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against class I PI3K isoforms.

Methodology:

-

Reaction Setup: Kinase reactions are initiated in a 20 µL volume by combining the test compound (this compound at varying concentrations), ATP, and the respective PI3K isoform enzyme (PI3Kα, β, γ, or δ).[4]

-

Enzyme and Substrate Concentrations:

-

Incubation: The reaction mixture is incubated to allow for ATP consumption.

-

Detection: Kinase activity is measured as the percentage of ATP consumed using a luciferase-luciferin-coupled chemiluminescence assay.[4]

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT/WST-1)

Objective: To assess the cytotoxic activity of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BT474) are seeded in 96-well plates at a density of 10,000 cells per well and allowed to adhere for 24 hours.[4]

-

Compound Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) and incubated for 5 days.[4]

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured.

-

WST-1 Assay: Pre-mixed WST-1 reagent is added to each well, and after incubation, the absorbance is measured.[4]

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (DMSO-treated) cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Western Blot Analysis

Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Lysis: Cancer cells are treated with this compound for a specified duration, after which they are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., AKT, S6 ribosomal protein).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.

In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu or athymic nude mice) are used.[4]

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg daily).[4] The control group receives the vehicle.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay and overall survival.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[4]

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Logical Relationship of this compound's Therapeutic Rationale

References

- 1. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]

- 2. Flowchart Creation [developer.mantidproject.org]

- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

Pilaralisib: A Technical Guide to Target Profile and Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilaralisib (also known as XL147 and SAR245408) is a potent, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of PI3K genes, is a frequent event in human cancers, making it a key target for therapeutic intervention.[1][4] this compound has been investigated in clinical trials for a variety of solid tumors and hematological malignancies, including breast cancer, non-small cell lung cancer, and chronic lymphocytic leukemia.[2][5][6][7] This technical guide provides an in-depth overview of the target profile and isoform selectivity of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Target Profile and Isoform Selectivity

This compound is a pan-Class I PI3K inhibitor, demonstrating potent activity against the α, δ, and γ isoforms, with weaker activity against the β isoform.[8][9] It functions as an ATP-competitive inhibitor, reversibly binding to the kinase domain of the p110 catalytic subunit of PI3K.[3][9] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling components, most notably the serine/threonine kinase Akt.[1]

Quantitative Inhibitory Activity

The isoform selectivity of this compound has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα | 39[8][9] |

| PI3Kβ | 383[9] |

| PI3Kγ | 23[8][9] |

| PI3Kδ | 36[8][9] |

| DNA-PK | 4750[2] |

| VPS34 | 6974[2] |

Data presented as IC50 values determined in cell-free kinase assays.

This compound exhibits significantly higher potency against the α, γ, and δ isoforms of PI3K compared to the β isoform.[9] It also shows weak activity against the related kinases DNA-dependent protein kinase (DNA-PK) and vacuolar protein sorting 34 (VPS34).[2]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that this compound targets. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | PI3K | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. revvity.com [revvity.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

Pan-PI3K Inhibition: A Technical Deep Dive into its Role in Modulating Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic events across a wide spectrum of human cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), represent a broad-based strategy to abrogate this aberrant signaling and impede tumor progression.[8] This technical guide provides an in-depth analysis of the role of pan-PI3K inhibition in tumor growth, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental frameworks.

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular stimuli like growth factors and hormones. This leads to the recruitment and activation of PI3K at the cell membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT proceeds to phosphorylate a plethora of substrates, including the mammalian target of rapamycin (mTOR), which ultimately orchestrates protein synthesis and cell growth.[10] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3.[3] In many cancers, loss-of-function mutations in PTEN or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) lead to constitutive pathway activation and uncontrolled cell proliferation.[1]

Pan-PI3K inhibitors are designed to competitively bind to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of PIP2 and blocking the entire downstream signaling cascade.[11] This comprehensive inhibition aims to halt the pro-tumorigenic signals driven by any of the class I PI3K isoforms, offering a therapeutic advantage in cancers where multiple isoforms may contribute to the malignant phenotype.

Preclinical Efficacy of Pan-PI3K Inhibitors

The antitumor activity of pan-PI3K inhibitors has been extensively evaluated in preclinical models, demonstrating their ability to inhibit cell proliferation and induce apoptosis across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these inhibitors.

Table 1: In Vitro Potency (IC50) of Pan-PI3K Inhibitors Against PI3K Isoforms

| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |

| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |

| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |

| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 |

| Pilaralisib (XL147) | 39 | 383 | 23 | 36 |

| Voxtalisib (XL765) | 39 | 110 | 9 | 43 |

Data sourced from MedchemExpress and Selleck Chemicals product pages.[5][10][12][13][14]

Table 2: In Vitro Anti-proliferative Activity (IC50) of Pan-PI3K Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| Buparlisib (BKM120) | D384 | Medulloblastoma | 0.2787 |

| D458 | Medulloblastoma | 0.345 | |

| D283 | Medulloblastoma | 0.5159 | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1.05 - 2.34 | |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 1.05 - 2.34 | |

| A2780 | Ovarian Cancer | 0.1 - 0.7 | |

| U87MG | Glioblastoma | 0.1 - 0.7 | |

| MCF7 | Breast Cancer | 0.1 - 0.7 | |

| DU145 | Prostate Cancer | 0.1 - 0.7 | |

| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 0.95 |

| A2780 | Ovarian Cancer | 0.14 | |

| PC3 | Prostate Cancer | 0.28 | |

| MDA-MB-361 | Breast Cancer | 0.72 | |

| HCT116 | Colorectal Cancer | 1.081 | |

| DLD1 | Colorectal Cancer | 1.070 | |

| HT29 | Colorectal Cancer | 0.157 | |

| Copanlisib (BAY 80-6946) | HuCCT-1 | Cholangiocarcinoma | 0.147 |

| EGI-1 | Cholangiocarcinoma | 0.137 | |

| KPL4 | Breast Cancer | Mean of 19 nM for PIK3CA-mutant lines | |

| This compound (XL147) | Pediatric Cell Lines | Various | Median of 10.9 |

| Voxtalisib (XL765) | PC-3 | Prostate Cancer | 1.84 |

| MCF7 | Breast Cancer | 1.07 |

Data compiled from various sources.[12][13][14][15][16]

Clinical Efficacy and Safety of Pan-PI3K Inhibitors

The translation of preclinical findings into the clinical setting has been met with both promise and challenges. Several pan-PI3K inhibitors have advanced through clinical trials, demonstrating varying degrees of efficacy and distinct toxicity profiles.

Table 3: Clinical Efficacy of Select Pan-PI3K Inhibitors in Solid Tumors

| Inhibitor | Trial (Cancer Type) | Treatment Arm | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) (months) |

| Buparlisib (BKM120) | BELLE-2 (HR+/HER2- Breast Cancer) | Buparlisib + Fulvestrant | - | - | 6.9 |

| BELLE-2 (HR+/HER2- Breast Cancer) | Placebo + Fulvestrant | - | - | 5.0 | |

| Phase I (ER+ Metastatic Breast Cancer) | Buparlisib + Fulvestrant | - | 58.6% | - | |

| BASALT-1 (NSCLC) | Buparlisib Monotherapy | 3.3% (squamous), 3.0% (non-squamous) | 46.7% (squamous), 45.5% (non-squamous) | 12-week PFS rate: 23.3% (squamous), 20.0% (non-squamous) | |

| Pictilisib (GDC-0941) | FERGI (ER+ Advanced Breast Cancer) | Pictilisib + Fulvestrant | 7.3% | 19.5% | 6.6 |

| FERGI (ER+ Advanced Breast Cancer) | Placebo + Fulvestrant | 5.0% | 35.0% | 5.1 | |

| PEGGY (HR+/HER2- Breast Cancer) | Pictilisib + Paclitaxel | - | - | 8.2 | |

| PEGGY (HR+/HER2- Breast Cancer) | Placebo + Paclitaxel | - | - | 7.8 | |

| Copanlisib (BAY 80-6946) | Phase I (Advanced Solid Tumors) | Copanlisib Monotherapy | 6% (1 CR, 2 PRs) | - | - |

Data compiled from multiple clinical trial reports.[2][9][11][15][17][18][19][20][21][22][23][24][25][26][27][28]

Table 4: Common Grade 3-4 Adverse Events Associated with Pan-PI3K Inhibitors

| Inhibitor | Adverse Event | Incidence (%) |

| Buparlisib (BKM120) | Hyperglycemia | 15 |

| Alanine Aminotransferase (ALT) Increase | 26 | |

| Aspartate Aminotransferase (AST) Increase | 18 | |

| Rash | 8 | |

| Depression | 5 | |

| Anxiety | 5 | |

| Pictilisib (GDC-0941) | Rash (maculopapular) | DLT at 450mg and 330mg |

| Grade 3 or worse AEs (with fulvestrant) | 61 | |

| Copanlisib (BAY 80-6946) | Hyperglycemia | 33.1 - 40 |

| Hypertension | 23.2 - 23.9 | |

| Neutropenia | 9.2 (Grade 3), 14.8 (Grade 4) | |

| Diarrhea | 8.5 |

Data compiled from clinical trial safety reports.[2][11][15][22][23][25][29][30][31]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of pan-PI3K inhibition.

Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of pan-PI3K inhibition.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current clinical development of PI3K pathway inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. kumc.edu [kumc.edu]

- 13. Cell Counting & Health Analysis [sigmaaldrich.com]

- 14. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 22. breastcancer.org [breastcancer.org]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ascopubs.org [ascopubs.org]

- 30. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Pilaralisib (SAR245408/XL147): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilaralisib, also known as SAR245408 or XL147, is a potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2] Dysregulation of the PI3K signaling pathway is a frequent event in a wide variety of human cancers, promoting tumor cell growth, survival, and resistance to therapies.[1] this compound has been investigated in numerous clinical trials for the treatment of solid tumors and hematological malignancies.[2][3] This technical guide provides an in-depth overview of this compound's chemical properties, a detailed account of its synthesis, a summary of its biological activity, and protocols for key experimental assays.

Chemical Structure and Properties

This compound is a complex molecule featuring a quinoxaline core linked to a sulfonamide and an amino acid amide moiety.

| Identifier | Value |

| IUPAC Name | 2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide[1] |

| Synonyms | SAR245408, XL147[2] |

| CAS Number | 934526-89-3[1] |

| Molecular Formula | C₂₅H₂₅ClN₆O₄S[1] |

| Molecular Weight | 541.02 g/mol [2] |

| SMILES String | CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N[1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the quinoxaline sulfonamide core and subsequent amidation. While specific, detailed industrial synthesis protocols are proprietary, a plausible synthetic route can be constructed based on patent literature, particularly methods for creating substituted N-(3-amino-quinoxalin-2-yl)-sulfonamides.[4]

The general strategy involves two key stages:

-

Formation of the N-(3-chloro-quinoxalin-2-yl)sulfonamide intermediate.

-

Nucleophilic aromatic substitution of the chlorine atom with the desired aniline moiety.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of N-(3-chloro-quinoxalin-2-yl)-3-(2-amino-2-methylpropanamido)benzenesulfonamide

-

Reaction Setup: To a solution of 2,3-dichloroquinoxaline in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add 2-amino-N-(3-sulfamoylphenyl)-2-methylpropanamide.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.

-

Reaction Conditions: Heat the mixture, for example to 80-100 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography to yield the N-(3-chloro-quinoxalin-2-yl)sulfonamide intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the N-(3-chloro-quinoxalin-2-yl)sulfonamide intermediate from Step 1 in a high-boiling point solvent like xylene or 1,4-dioxane.

-

Addition of Amine: Add 2-chloro-5-methoxyaniline to the solution.

-

Catalysis and Reaction Conditions: Add a pyridine base, such as 2,6-dimethylpyridine (lutidine), to catalyze the reaction.[4] Heat the mixture to reflux (e.g., 120-150 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of Class I PI3K isoforms.[5] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. In many cancers, this pathway is constitutively activated through mutations in PIK3CA (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN.

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase AKT, which in turn reduces the phosphorylation and activation of numerous substrates, including mTOR, ultimately leading to decreased cell growth and survival in cancer cells.[1][3]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Notes |

| PI3Kα (p110α) | 39 | [3][6] |

| PI3Kβ (p110β) | 383 | [3][6] |

| PI3Kγ (p110γ) | 23 | [3][6] |

| PI3Kδ (p110δ) | 36 | [3][6] |

| mTOR | >15,000 | Highly selective over mTOR.[6] |

| DNA-PK | 4,750 | [6] |

| VPS34 | ~7,000 | [6] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC₅₀ (nM) |

| EGF-induced PIP3 Production | PC-3 | 220 |

| MCF7 | 347 | |

| EGF-stimulated pAKT Phosphorylation | PC-3 | 477 |

| S6 Phosphorylation | PC-3 | 776 |

Data sourced from MedchemExpress.[6]

Table 3: Summary of Selected Clinical Trial Data

| Trial Identifier | Phase | Condition(s) | Key Findings |

| NCT00756847 | I | Advanced Solid Tumors | MTD of capsule formulation established at 600 mg once daily. Preliminary clinical activity observed. |

| NCT01240460 | I | Glioblastoma | Investigated safety and tolerability.[7] |

| NCT01013324 | II | Endometrial Cancer | Favorable safety profile but minimal single-agent antitumor activity.[3][7] |

| Phase I Expansion | I | CLL / Lymphoma | Acceptable safety profile. Partial responses observed in 50% of CLL patients and 20% of lymphoma patients. |

Experimental Protocols

Protocol 5.1: In Vitro PI3K Kinase Assay

This protocol outlines a method to determine the IC₅₀ of this compound against PI3K isoforms.

-

Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ³²P-γ-ATP, kinase assay buffer, this compound stock solution, scintillation counter.

-

Assay Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the respective PI3K enzyme, and the this compound dilution (or DMSO for control).

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ³²P-γ-ATP.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by adding a stop solution (e.g., 8M HCl).

-

Extract the radiolabeled PIP3 product using a chloroform/methanol mixture.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., BT474, PC-3) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.[7]

-

Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubation: Incubate the plates for an extended period, typically 5 days.[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each treatment group compared to the control and determine the IC₅₀ value.

Protocol 5.3: Western Immunoblotting for Pharmacodynamic Analysis

This protocol is used to assess the inhibition of PI3K pathway signaling in cells or tumor tissues.

-

Sample Preparation: Treat cells with this compound for a specified time, or collect tumor lysates from treated animals. Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-S6) and total proteins (e.g., AKT, S6) overnight at 4 °C.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of pathway inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Exelixis/Sanofi - AdisInsight [adisinsight.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2012052420A1 - Method for preparing substituted n-(3-amino-quinoxalin-2-yl)-sulfonamides and their intermediates n-(3-chloro-quinoxalin-2-yl)sulfonamides - Google Patents [patents.google.com]

- 5. paperso.journal7publish.com [paperso.journal7publish.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Development of Pilaralisib (SAR245408/XL147)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Pilaralisib, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.

Discovery and Rationale

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers, making it a key therapeutic target.[1][2][3]

This compound (also known as SAR245408 and XL147) was developed as an orally bioavailable small molecule designed to selectively inhibit the activity of class I PI3K isoforms.[2][4] The rationale behind developing a pan-class I inhibitor was to achieve a more complete pathway inhibition, which could be advantageous in malignancies where multiple PI3K isoforms contribute to tumorigenesis, such as in B-cell malignancies.[5]

Mechanism of Action

This compound is a selective and reversible, ATP-competitive inhibitor of the class I PI3K family of lipid kinases.[2][6] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] In mammalian cells, the α and β isoforms are ubiquitously expressed, while the γ and δ isoforms are primarily restricted to hematopoietic cells.[5] By binding to the ATP-binding pocket of the p110 catalytic subunit, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This inhibition of PIP3 production blocks the downstream activation of the PI3K/AKT/mTOR signaling cascade, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis in susceptible tumor cell populations.[2][4]

Preclinical Development

This compound demonstrated potent activity in a range of preclinical studies, establishing its mechanism of action and anti-tumor efficacy.

In Vitro Activity

This compound was evaluated in cell-free enzymatic assays and cell-based assays to determine its potency and selectivity against PI3K isoforms and its effect on downstream signaling.

Table 1: this compound In Vitro Enzymatic Inhibition

| PI3K Isoform | IC50 (nM) | Reference(s) |

|---|---|---|

| PI3Kα (p110α) | 39 | [6][7] |

| PI3Kβ (p110β) | 383 - 617 | [5][7] |

| PI3Kγ (p110γ) | 23 | [6][7] |

| PI3Kδ (p110δ) | 36 |[6][7] |

Table 2: this compound Cellular Activity

| Assay | Cell Line | IC50 (nM) | Reference(s) |

|---|---|---|---|

| EGF-induced PIP3 Production | PC-3 | 220 | [7] |

| EGF-induced PIP3 Production | MCF7 | 347 | [7] |

| p-AKT (Ser473) Inhibition | PC-3 | 477 | [7] |

| p-S6 Inhibition | PC-3 | 776 |[7] |

In Vivo Efficacy

In preclinical animal models, this compound demonstrated the ability to slow tumor growth or induce tumor shrinkage across various cancer types, including breast, lung, ovarian, and prostate cancers, as well as gliomas.[2][4] It also showed potential to enhance the anti-tumor effects of several chemotherapeutic agents.[2][4] For instance, in a PC-3 prostate cancer xenograft model, a 300 mg/kg dose of this compound resulted in maximal inhibition of downstream signaling markers at 4 hours, with partial inhibition persisting through 48 hours.[7]

Experimental Protocols

Protocol 1: Cell-Free PI3K Enzyme Inhibition Assay (General Methodology)

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are purified. The substrate, PIP2, is prepared in a lipid vesicle solution.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of test concentrations.

-

Reaction Initiation: The PI3K enzyme, this compound (or vehicle control), and lipid vesicles containing PIP2 are combined in a reaction buffer. The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 20-30 minutes) to allow for the enzymatic conversion of PIP2 to PIP3.

-

Reaction Termination and Detection: The reaction is stopped, and the lipids are extracted. The amount of radiolabeled PIP3 produced is quantified using thin-layer chromatography (TLC) followed by autoradiography or by using a non-radioactive method like ELISA or luminescence-based assays.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Protocol 2: In Vivo Tumor Xenograft Study (General Methodology)

-

Cell Culture and Implantation: Human cancer cells (e.g., PC-3) are cultured in appropriate media. A specific number of cells (e.g., 5 x 10⁶) are suspended in a suitable medium (like Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group, typically via oral gavage, at predetermined doses and schedules (e.g., once daily). The control group receives the vehicle only.

-

Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At specified time points after the final dose, tumors may be harvested to analyze the modulation of the PI3K pathway (e.g., p-AKT levels) by Western blot or immunohistochemistry.

-

Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

Clinical Development

This compound has been evaluated in multiple clinical trials as a monotherapy and in combination with other anti-cancer agents across a range of solid and hematological malignancies.

Phase I Monotherapy Studies

The initial Phase I trials focused on determining the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and preliminary efficacy of this compound.

A key Phase I study (NCT00486135) in patients with advanced solid tumors established the MTD for the capsule formulation.[5][8] A subsequent investigation evaluated a tablet formulation, which demonstrated different pharmacokinetic properties.[8][9] An expansion cohort of the initial Phase I study also assessed the agent in patients with Chronic Lymphocytic Leukemia (CLL) and lymphoma.[5][10]

Table 3: Key Phase I Monotherapy Study Results

| Study Population | Formulation | MTD / RP2D | Most Frequent Adverse Events (Any Grade) | Reference(s) |

|---|---|---|---|---|

| Advanced Solid Tumors | Capsule | 600 mg once daily (MTD) | Rash, Diarrhea, Fatigue | [5][11][12] |

| Advanced Solid Tumors | Tablet | 400 mg once daily (RP2D¹) | Gastrointestinal toxicities, Fatigue, Hyperglycemia | [8][9][13] |

| CLL / Lymphoma | Capsule | 600 mg once daily | Diarrhea (92%), Pyrexia (52%), Fatigue (44%) | [5][10] |

¹Recommended Phase II Dose, determined based on PK data as MTD was not reached.

Table 4: Pharmacokinetic Parameters of this compound (Capsule Formulation)

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Tmax (median) | 6 - 11 hours | After repeated doses (100-600 mg) with paclitaxel/carboplatin | [11] |

| AUC₀₋₂₄ (mean, ng·h/mL) | 1,930,000 | 400 mg Capsule (Steady State) | [9] |

| AUC₀₋₂₄ (mean, ng·h/mL) | 2,653,000 | 600 mg Capsule (Steady State) |[9] |

Phase I Combination Studies

To explore potential synergies and overcome resistance, this compound was tested in combination with standard chemotherapy and other targeted agents.

Table 5: Phase I Combination Therapy Study Results

| Combination | Population | MTD of this compound | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Paclitaxel + Carboplatin | Solid Tumors | 200 mg once daily (Tablet) | Favorable safety profile but did not enhance antitumor activity of chemotherapy. 7/52 patients had a partial response (PR). | [11] |

| Erlotinib | Solid Tumors | 400 mg once daily (Capsule) | Limited antitumor activity. 1/27 evaluable patients had a PR; 14/27 had stable disease. |[12][14] |

Phase II Monotherapy Study

A Phase II study was conducted to further evaluate the efficacy and safety of this compound in a specific patient population.

Table 6: Phase II Study in Advanced/Recurrent Endometrial Carcinoma

| Parameter | Result | Notes | Reference(s) |

|---|---|---|---|

| This compound Dose | 600 mg (capsules) or 400 mg (tablets) once daily | N = 67 patients | [15] |

| Objective Response Rate (ORR) | 6.0% | 4 patients (2 CR, 2 PR) | [15] |

| Progression-Free Survival (PFS) > 6 months | Not explicitly stated | Favorable safety profile but limited single-agent activity |[1][15] |

Conclusion

This compound is a potent, orally bioavailable, pan-class I PI3K inhibitor that has undergone extensive preclinical and clinical evaluation. Its development history illustrates a rational, mechanism-based approach to cancer therapy. Preclinical studies confirmed its on-target activity and demonstrated anti-tumor efficacy. Phase I trials established its safety profile and recommended dosage for both capsule and tablet formulations, showing an acceptable safety profile characterized primarily by rash, diarrhea, and hyperglycemia.[5][8] While this compound demonstrated preliminary clinical activity, particularly in hematologic malignancies, its efficacy as a monotherapy and in the tested combinations in solid tumors was modest.[5][11][15] These findings have contributed valuable insights into the therapeutic potential and challenges of targeting the PI3K pathway in oncology.

References

- 1. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]

- 2. This compound | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I Trial of a Tablet Formulation of this compound, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I Trial of a Tablet Formulation of this compound, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I Trial of the Pan-PI3K Inhibitor this compound (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II study of the PI3K inhibitor this compound (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro cytotoxic effects of Pilaralisib on cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilaralisib (SAR245408, XL147) is an orally bioavailable small molecule that functions as a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][4] this compound competitively binds to the ATP-binding pocket of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and mTOR, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.[1][2] Preclinical studies have demonstrated the cytotoxic activity of this compound across a range of cancer cell lines, and it has been evaluated in numerous clinical trials for various solid tumors and hematological malignancies.[1][2][4][5] This technical guide provides an in-depth overview of the in vitro cytotoxic effects of this compound, including quantitative data on its potency, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Potency of this compound

The inhibitory activity of this compound has been quantified against both the specific PI3K isoforms in cell-free assays and against various cancer cell lines. The following tables summarize the available quantitative data.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 39[3][5][6] |

| PI3Kβ | 383[6] |

| PI3Kδ | 36[3][5][6] |

| PI3Kγ | 23[3][5][6] |

| Cancer Type | Cell Line | IC50 (µM) |

| Glioblastoma | U-87 MG | 24.0 |

| Pediatric Preclinical Testing Program (PPTP) | Median of cell lines | 10.9 (range 2.7 - 24.5)[5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's cytotoxic effects.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability through the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP-40)[8]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[8]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[9]

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[10]

-

Data Interpretation:

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

-

Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

Caption: General workflow for assessing the in vitro cytotoxic effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. kumc.edu [kumc.edu]

- 12. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

Pilaralisib: A Deep Dive into its Effects on Apoptosis and Cell Cycle Progression

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pilaralisib (SAR245408, XL147), a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, has been a subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth analysis of this compound's core mechanisms of action, with a specific focus on its effects on apoptosis and cell cycle progression. By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound influences critical cellular processes involved in cancer cell growth and survival.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

This compound is a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ), with IC50 values of 39 nM, 617 nM, 23 nM, and 36 nM, respectively. Its primary mechanism involves blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1]

The inhibition of this pathway by this compound leads to a cascade of downstream effects, including the reduced phosphorylation of key signaling molecules such as AKT, mTOR, and S6 kinase. This modulation of the PI3K pathway ultimately culminates in the alteration of cellular processes like cell cycle progression and, in some contexts, the induction of apoptosis.

Effect on Cell Cycle Progression: Induction of G1 Arrest

Preclinical studies have demonstrated that a primary cellular response to this compound is the induction of cell cycle arrest, specifically in the G1 phase. In cancer cell lines, treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting their progression into the S phase and subsequent mitosis.

This G1 arrest is mediated by the modulation of key cell cycle regulatory proteins. Treatment with this compound has been shown to cause a reduction in the levels of Cyclin D1 and a decrease in the phosphorylation of the Retinoblastoma protein (pRb). Concurrently, an increase in the levels of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 is observed. The dephosphorylation of Rb prevents the release of the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry. The upregulation of p27Kip1 further contributes to the inhibition of CDK4/6 and CDK2 activity, reinforcing the G1 checkpoint.

Effect on Apoptosis: A Context-Dependent Response

The impact of this compound on apoptosis, or programmed cell death, appears to be context-dependent and varies across different cancer cell types. While inhibition of the PI3K/AKT pathway is generally considered a pro-apoptotic signal, the direct induction of apoptosis by this compound as a monotherapy is not universally observed.

In some preclinical models, this compound treatment has been associated with a "modest reduction of proliferation and induction of apoptosis".[2] However, in other cell lines, such as the MCF7 breast cancer cell line, the observed G1 arrest is not accompanied by a significant increase in apoptosis. In these cells, no detectable change in the levels of cleaved poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis, was observed following this compound treatment. This suggests that in certain cellular contexts, the primary effect of this compound is cytostatic (inhibiting cell growth) rather than cytotoxic (inducing cell death).

The induction of apoptosis by this compound may be more pronounced when used in combination with other chemotherapeutic agents. Preclinical evidence suggests that this compound can potentiate the activity of other anticancer drugs.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 39 |

| PI3Kβ | 617 |

| PI3Kγ | 23 |

| PI3Kδ | 36 |

Table 2: Cytotoxic Activity of this compound in a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| ACHN | Renal Cell Carcinoma | 2.5 |

| A549 | Non-small Cell Lung Cancer | >25 |

| BT-474 | Breast Cancer | 0.8 |

| HCT-116 | Colorectal Cancer | 3.2 |

| PC-3 | Prostate Cancer | 1.9 |

| U-87 MG | Glioblastoma | 1.1 |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Breast Cancer Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control (DMSO) | 45.3 | 41.5 | 13.2 |

| This compound (1 µM) | 68.7 | 21.8 | 9.5 |

| This compound (10 µM) | 75.1 | 15.6 | 9.3 |

Experimental Protocols

Apoptosis Assay by Annexin V and Propidium Iodide Staining

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified time period.

-

Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin and collect cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate at 37°C for 30 minutes.

-

Propidium Iodide Staining: Add a solution containing Propidium Iodide to the cell suspension. Incubate in the dark for at least 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained nuclei by flow cytometry. The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound effectively inhibits the PI3K/AKT/mTOR signaling pathway, leading to a pronounced G1 cell cycle arrest in cancer cells. This effect is mediated through the modulation of key cell cycle regulators, including Cyclin D1, pRb, and p27Kip1. The induction of apoptosis by this compound appears to be a more variable and context-dependent phenomenon, suggesting that its primary role in some cancers may be cytostatic. Further research is warranted to fully elucidate the specific cellular contexts in which this compound can effectively induce apoptosis and to explore its potential in combination therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on these critical cellular processes, offering valuable insights for ongoing and future research in cancer drug development.

References

The Pharmacodynamics of Pilaralisib: An In-Depth Technical Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Pilaralisib (also known as SAR245408 or XL147), a potent and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The information presented herein is curated from key preclinical studies to support further research and development of this compound.

Core Mechanism of Action: PI3K Pathway Inhibition

This compound is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ).[1] Its primary mechanism of action involves the inhibition of phosphatidylinositol 3,4,5-trisphosphate (PIP3) formation, a critical second messenger in the PI3K signaling cascade. This blockade prevents the subsequent phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase Akt and its substrate, the ribosomal protein S6.[1] The abrogation of this pathway ultimately leads to reduced cell proliferation, survival, and tumor growth.[1]

Below is a diagram illustrating the canonical PI3K signaling pathway and the point of intervention by this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the Class I PI3K isoforms in cell-free assays.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 39 |

| PI3Kβ | 617 |

| PI3Kγ | 23 |

| PI3Kδ | 36 |

| Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.[1] |

In Vivo Pharmacodynamics and Efficacy in Xenograft Models

This compound has shown significant antitumor activity in various preclinical xenograft models. Oral administration of this compound leads to a dose-dependent inhibition of the PI3K pathway and subsequent tumor growth inhibition.

Pharmacodynamic Marker Modulation

Studies in mouse xenograft models have demonstrated that oral administration of this compound results in a sustained inhibition of key downstream effectors of the PI3K pathway for at least 24 hours.[1]

| Xenograft Model | Treatment | Time Point | pAKT Inhibition | p-p70S6K Inhibition | pS6 Inhibition |

| MCF7 (Breast Cancer) | 100 mg/kg p.o. | 2h | >90% | >90% | >90% |

| MCF7 (Breast Cancer) | 100 mg/kg p.o. | 8h | ~75% | >90% | >90% |

| MCF7 (Breast Cancer) | 100 mg/kg p.o. | 24h | ~50% | ~75% | ~90% |

| PC-3 (Prostate Cancer) | 100 mg/kg p.o. | 2h | >90% | >90% | >90% |

| PC-3 (Prostate Cancer) | 100 mg/kg p.o. | 8h | >90% | >90% | >90% |

| PC-3 (Prostate Cancer) | 100 mg/kg p.o. | 24h | ~75% | ~90% | >90% |

| Table 2: In vivo inhibition of PI3K pathway markers by this compound in xenograft tumors. Data estimated from Western blot analysis.[1] |

Antitumor Efficacy

Repeated oral administration of this compound has been shown to cause significant tumor growth inhibition in multiple human cancer xenograft models in nude mice.[1]

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) |

| MCF7 | Breast Cancer | 100 mg/kg, p.o., QD | 75 |

| PC-3 | Prostate Cancer | 100 mg/kg, p.o., QD | 60 |

| Calu-6 | Lung Cancer | 100 mg/kg, p.o., QD | 55 |

| Glioma | Brain Cancer | 100 mg/kg, p.o. | Significant growth inhibition |

| Table 3: Antitumor efficacy of this compound in various xenograft models.[1] |

This compound has also been shown to potentiate the antitumor effects of various chemotherapeutic agents in preclinical models.[1]

Experimental Protocols

In Vivo Xenograft Studies

A general workflow for conducting in vivo efficacy studies with this compound is outlined below.

Detailed Methodologies:

-

Cell Lines and Culture: Human cancer cell lines such as MCF7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and Calu-6 (lung carcinoma) are maintained in appropriate culture media and conditions as recommended by the supplier.[1]

-

Animal Models: Athymic nude mice are commonly used for establishing subcutaneous xenografts.[1]

-

Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[1]

-

Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically formulated in a vehicle such as 0.5% methylcellulose/0.2% Tween-80 and administered orally (p.o.) via gavage.[1]

-

Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2. Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated group to the control group.[1]

Pharmacodynamic Assays

-